1,5-Naphthyridin-4-ol
Overview
Description
1,5-Naphthyridin-4-ol is a chemical compound with the linear formula C8H6N2O . It is a significant compound in the field of medicinal chemistry due to its wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-Naphthyridin-4-ol and its derivatives has been a subject of interest for many years. The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridin-4-ol is represented by the linear formula C8H6N2O . The molecular weight of this compound is 146.15 .Chemical Reactions Analysis
1,5-Naphthyridin-4-ol exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . It also shows photoluminescence and electroluminescence properties when used in heteroleptic platinum (II) complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridin-4-ol is a solid substance under normal conditions . Its molecular weight is 146.15 , and its linear formula is C8H6N2O .Scientific Research Applications
1,5-Naphthyridine derivatives have been synthesized and characterized for opto-electrical properties, demonstrating potential as materials for high-efficiency OLEDs (Organic Light Emitting Diodes) due to their blue fluorescence, electron-transport, and hole-injecting/hole-transport material properties (Wang et al., 2012).
Fused 1,5-Naphthyridines have significant applications in synthetic organic chemistry and medicinal chemistry, showing a wide range of biological activities. Their versatility is highlighted by their role as ligands for metal complexes and in various biological and optical applications (Masdeu et al., 2020).
The 1,5-Naphthyridine scaffold has been used for regioselective metalations and functionalizations, contributing to the development of OLED materials and potential antibacterial agents (Balkenhohl et al., 2017).
1,5-Naphthyridine derivatives have been studied as possible reversible inhibitors of gastric H+,K+-ATPase, although their inhibitory potency was not high enough for pharmacological interest (Björk et al., 1996).
The molecule has been used in the construction of bridging ligands and corresponding Ru(II) complexes, showing potential in inorganic chemistry (Singh & Thummel, 2009).
It has applications in asymmetric hydrogenation processes, providing access to chiral 1,5-diaza-cis-decalins, useful in asymmetric synthesis (Zhang et al., 2015).
Studies have identified 1,5-Naphthyridine derivatives as potential therapeutic agents in medicinal chemistry due to their varied biological activities (Fuertes et al., 2020).
Iridium(III) complexes with 1,5-Naphthyridin-4-ol derivatives have been studied for use in OLEDs, demonstrating high photoluminescence quantum yields and electron mobilities (Lu et al., 2019).
Group III metal chelates based on 4-hydroxy-1,5-naphthyridine derivatives have been synthesized for OLED applications, showing deep blue fluorescence, wide band gap energy, and superior thermal stability (Liao et al., 2009).
Safety And Hazards
Future Directions
1,5-Naphthyridin-4-ol and its derivatives have significant importance in the field of medicinal chemistry due to their wide range of biological activities . They are also being studied for their photoluminescence and electroluminescence properties, particularly in the context of near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum (II) complexes . These areas of research suggest promising future directions for the application of 1,5-Naphthyridin-4-ol.
properties
IUPAC Name |
1H-1,5-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLFNGUPLZYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901670 | |
Record name | 1,5-Naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridin-4-ol | |
CAS RN |
5423-54-1, 16795-72-5 | |
Record name | 5423-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-naphthyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.